ethyl 1-[2-(acetylamino)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the acetylaminoethyl, hydroxy, and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetylaminoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with functional groups at different positions. Examples include:
- 5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
- 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE .
Uniqueness
ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
ethyl 1-(2-acetamidoethyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(21)15-10(2)18(8-7-17-11(3)19)14-6-5-12(20)9-13(14)15/h5-6,9,20H,4,7-8H2,1-3H3,(H,17,19) |
InChI Key |
MAQLZFJQJNSRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCNC(=O)C)C |
Origin of Product |
United States |
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